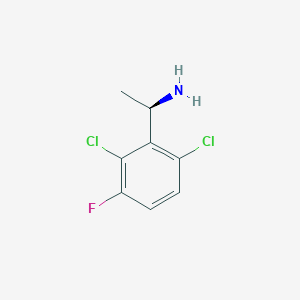

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine

CAS No.: 1212065-90-1

Cat. No.: VC7818948

Molecular Formula: C8H8Cl2FN

Molecular Weight: 208.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212065-90-1 |

|---|---|

| Molecular Formula | C8H8Cl2FN |

| Molecular Weight | 208.06 g/mol |

| IUPAC Name | (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3/t4-/m1/s1 |

| Standard InChI Key | CACPRGLQLUXAOA-SCSAIBSYSA-N |

| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1Cl)F)Cl)N |

| SMILES | CC(C1=C(C=CC(=C1Cl)F)Cl)N |

| Canonical SMILES | CC(C1=C(C=CC(=C1Cl)F)Cl)N |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine (CAS: 1309598-62-6) belongs to the class of arylalkylamines. Its structure comprises a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, a fluorine atom at the 3 position, and an ethanamine group at the 1 position . The (1R) configuration indicates the absolute stereochemistry at the chiral center, which is critical for its biological activity and synthetic utility.

The molecular formula is C₈H₇Cl₂FN, with a computed exact mass of 244.5 g/mol . The presence of electronegative halogens (Cl, F) influences the compound’s electronic properties, enhancing its reactivity in substitution and coupling reactions.

Salt Forms and Derivatives

The hydrochloride salt of this amine (PubChem CID: 52991921) is a common derivative, improving solubility for synthetic applications . Other derivatives include esterified intermediates, such as 2-((1-(2,6-dichloro-3-fluorophenyl)ethoxy)carbonyl)benzoic acid, which are pivotal in resolution processes to isolate enantiomers .

Synthetic Methodologies

Reductive Amination Pathway

A prominent route to synthesize this compound involves reductive amination, where a carbonyl precursor is converted to the corresponding amine. For instance, 2,6-dichloro-3-fluoroacetophenone can be reduced using sodium borohydride (NaBH₄) to yield the intermediate alcohol, followed by amination . This method leverages the selectivity of NaBH₄ for ketone reduction while preserving the aromatic halogen substituents .

The general mechanism proceeds as follows:

-

Reduction of Ketone: NaBH₄ reduces 2,6-dichloro-3-fluoroacetophenone to (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol .

-

Amination: The alcohol intermediate undergoes substitution or reductive amination to introduce the amine group.

Resolution of Enantiomers

The patent CN104058935A details a resolution strategy using s-methylbenzylamine to separate enantiomers . Key steps include:

-

Esterification: Reacting the racemic alcohol with phthalic anhydride to form a diastereomeric half-ester.

-

Crystallization: Selective crystallization with s-methylbenzylamine isolates the desired (S)-enantiomer of the ester.

-

Deprotection: Hydrolysis of the ester yields enantiomerically pure (1R)-amine .

This method achieves >99% enantiomeric excess (ee), making it suitable for industrial-scale production .

Physicochemical Properties

Thermal and Solubility Characteristics

While direct data for the amine is limited, its ethanol analogue, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS: 330156-50-8), offers insights :

-

Melting Point: 41–45°C

-

Boiling Point: 261.3°C at 760 mmHg

-

Density: 1.4 g/cm³

The amine’s hydrochloride salt likely exhibits higher solubility in polar solvents (e.g., water, ethanol) compared to the free base .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expected signals include a triplet for the chiral CH(NH₂) group (~δ 4.1 ppm) and aromatic protons split by Cl and F substituents .

-

¹³C NMR: The quaternary carbon bearing Cl and F substituents resonates near δ 140 ppm, while the amine-bearing carbon appears at δ 50 ppm .

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers, with retention times varying by stereochemistry .

Applications in Pharmaceutical Chemistry

Role in Kinase Inhibitors

(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine is a precursor to 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, a scaffold in kinase inhibitors targeting cancer pathways . The chiral center ensures selective binding to ATP pockets in kinases, enhancing potency and reducing off-target effects .

Antiviral Agents

Derivatives such as 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine show activity against RNA viruses, including influenza and coronaviruses . The fluorine atom improves metabolic stability, while the chloro groups enhance hydrophobic interactions with viral proteases .

Industrial-Scale Production and Challenges

Process Optimization

The patent CN104058935A emphasizes cost-effective resolution by recycling the resolving agent (s-methylbenzylamine) and phthalic anhydride . Key metrics include:

Analytical and Regulatory Considerations

Quality Control

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume